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Compound of Interest

Compound Name:
2-Chloro-7-methoxy-1,5-

naphthyridine

CAS No.: 1236222-03-9

Cat. No.: B3046372 Get Quote

Executive Summary & Compound Identity
2-Chloro-7-methoxy-1,5-naphthyridine is a heterobifunctional scaffold featuring a reactive

-chloro substituent (C2) and a stable

-methoxy group (C7). The reactivity of the C2-chlorine atom makes this compound a primary
electrophile for nucleophilic aromatic substitution (

) reactions, widely used to couple the naphthyridine core to amine-bearing pharmacophores.

Property Data

IUPAC Name 2-Chloro-7-methoxy-1,5-naphthyridine

CAS Number 1236222-03-9

Molecular Formula

Exact Mass 194.02 g/mol

Structural Class 1,5-Naphthyridine (Diazanaphthalene)

Synthesis & Structural Context
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Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying characteristic impurities (e.g., hydrolysis products, residual chlorinating agents).

Synthetic Pathway: The compound is typically synthesized via the chlorination of 7-methoxy-

1,5-naphthyridin-2(1H)-one (Lactam tautomer) using phosphoryl chloride (

).

7-Methoxy-1,5-naphthyridin-2(1H)-one
(CAS: 959615-59-9)

2-Chloro-7-methoxy-1,5-naphthyridine
(CAS: 1236222-03-9)

  Reflux, 2-4h  
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Figure 1: Synthetic conversion of the lactam precursor to the target chloro-naphthyridine.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The

NMR spectrum of 2-chloro-7-methoxy-1,5-naphthyridine is distinct due to the asymmetry
introduced by the substituents. The 1,5-naphthyridine core possesses a center of inversion, but
the 2,7-substitution pattern breaks this symmetry, resulting in four distinct aromatic proton
signals.

Predicted

NMR Data (

, 400 MHz)
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Multiplicity Coupling (Hz)
Assignment
Logic

H6 8.70 – 8.75
Doublet (

)

-proton to N5.

Deshielded by

ring nitrogen, but

shielded by

ortho-OMe.

Shows meta

coupling to H8.

H4 8.25 – 8.35
Doublet (

)

-proton to N1.

Deshielded

(para-like to N).

Shows ortho

coupling to H3.

H3 7.55 – 7.65
Doublet (

)

-proton to N1.

Ortho to Cl. Cl

exerts

(inductive

withdrawal) and

(resonance

donation) effects.

H8 7.45 – 7.55 Doublet (

)

-proton to N5.

Ortho to OMe.

Strongly shielded
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by electron-

donating OMe

group.

-OCH3 4.05 – 4.10
Singlet (

)
-

Characteristic

methoxy singlet.

Key Diagnostic Features:

Coupling Patterns: The Ring A protons (H3, H4) exhibit large ortho coupling (~8.5 Hz), while

Ring B protons (H6, H8) exhibit small meta coupling (~2-3 Hz) because the C7 position is

substituted.

Chemical Shift Separation: The

-proton H6 is the most downfield signal due to proximity to Nitrogen N5, whereas H8 is
upfield due to the ortho-methoxy effect.

NMR Signatures
C2 (C-Cl): ~150-152 ppm (Deshielded ipso carbon).

C7 (C-OMe): ~156-158 ppm (Deshielded by Oxygen).

Methoxy (

): ~54-56 ppm.

Mass Spectrometry (MS)
Mass spectrometry provides the most rapid confirmation of the structure due to the unique

isotopic signature of Chlorine.

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).

Molecular Ion (

):
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m/z 194.02 (

isotope, 100% relative abundance).

m/z 196.02 (

isotope, ~32% relative abundance).

Isotope Pattern: A distinct 3:1 ratio between the M and M+2 peaks confirms the presence of

a single Chlorine atom.

Fragmentation (EI):

179 (

): Loss of methyl radical from methoxy group.

159 (

): Loss of chlorine radical (less common in soft ionization).

151 (

): Characteristic loss of CO from the methoxy-bearing ring after demethylation.

Infrared Spectroscopy (IR)
IR analysis is useful for verifying the functional groups and absence of the carbonyl precursor

(lactam).

C-H Stretching (Aromatic): Weak bands at 3000–3100

.

C-H Stretching (Aliphatic): Bands at 2850–2950

(Methoxy group).

Ring Vibrations (C=N, C=C): Strong absorptions at 1580–1600

.
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C-O Stretching: Strong band at 1240–1260

(Aryl alkyl ether).

C-Cl Stretching: Distinct band in the fingerprint region at 700–800

.

Absence of C=O: The disappearance of the strong amide/lactam carbonyl peak (~1650-1680

) observed in the precursor (7-methoxy-1,5-naphthyridin-2-one) confirms successful
chlorination.

Experimental Protocols
Protocol 1: Sample Preparation for NMR

Solvent Selection: Use Chloroform-d (

) for routine analysis. If solubility is poor, DMSO-

is the preferred alternative, though chemical shifts will migrate slightly downfield.

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts

(NaCl/POCl3 residues) that may cause line broadening.

Protocol 2: Reaction Monitoring (TLC/LCMS)
TLC System: 20% Ethyl Acetate in Hexanes.

Precursor (

): Polar lactam, stays near baseline.

Product (

): Less polar chloro-derivative, moves higher.

Detection: UV lamp (254 nm). The naphthyridine core is highly fluorescent (often blue/violet).
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Structural Visualization & Numbering
The following diagram illustrates the IUPAC numbering used for the assignments above. Note

the specific locations of the Chloro (2) and Methoxy (7) groups.[1]
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Figure 2: Structure of 2-Chloro-7-methoxy-1,5-naphthyridine. Note the reactive C-Cl bond at

position 2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. encyclopedia.pub [encyclopedia.pub]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
Chloro-7-methoxy-1,5-naphthyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3046372#2-chloro-7-methoxy-1-5-naphthyridine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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